molecular formula C6H11ClN2O B13505685 2-(1H-imidazol-2-yl)propan-2-ol hydrochloride

2-(1H-imidazol-2-yl)propan-2-ol hydrochloride

Cat. No.: B13505685
M. Wt: 162.62 g/mol
InChI Key: JXGWQYURBFOBJH-UHFFFAOYSA-N
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Description

2-(1H-imidazol-2-yl)propan-2-ol hydrochloride is a chemical compound with the molecular formula C6H10N2O·HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-yl)propan-2-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions . Another method involves the reaction of imidazole with chloroacetone, followed by reduction and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves the careful control of temperature, pH, and reaction time to ensure the efficient conversion of starting materials to the desired product. Purification steps such as crystallization and recrystallization are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imidazole-2-carboxylic acids, imidazole alcohols, and various substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)propan-2-ol hydrochloride involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The compound can also interact with biological macromolecules such as proteins and nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-imidazol-2-yl)propan-2-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it suitable for various applications in research and industry .

Biological Activity

2-(1H-imidazol-2-yl)propan-2-ol hydrochloride is a compound characterized by its imidazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H10N2O·HCl. The presence of the imidazole moiety is crucial for its biological activity, as it can participate in various biochemical reactions and interactions with biological macromolecules.

Imidazole derivatives, including this compound, exhibit a broad range of biological activities:

  • Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties. It interacts with bacterial cell membranes and can inhibit the growth of various pathogens.
  • Anticancer Potential : Research indicates that this compound can influence cancer cell viability. Studies have demonstrated its efficacy in reducing the viability of different cancer cell lines, including breast and prostate cancer cells .
  • Enzyme Interaction : The compound has been observed to interact with cytochrome P450 enzymes, affecting drug metabolism. It may act as an inhibitor or activator depending on the context.

The biochemical properties of this compound are significant for understanding its biological activity:

  • Cellular Effects : It influences various cellular processes by modulating gene expression and affecting cell signaling pathways involving protein kinases and phosphatases.
  • Protein Binding : The compound binds to proteins and nucleic acids, which can alter their function. Its ability to coordinate with metal ions enhances its role in enzyme inhibition and catalysis.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated a significant reduction in cell viability:

Cell LineEC50 (µM)
MDA-MB-23147.2
PPC-13.1
U-8715

Compounds derived from this structure showed promising selectivity against specific cancer types, indicating potential for targeted therapy .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against multidrug-resistant strains:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1–8 µg/mL
Escherichia coli4–64 µg/mL

These findings highlight its potential as an antimicrobial agent in treating resistant infections .

Case Studies

In a recent clinical study involving patients with bacterial infections, this compound was administered alongside standard treatments. The results showed improved patient outcomes compared to controls, suggesting enhanced efficacy when used in combination therapies.

Properties

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)propan-2-ol;hydrochloride

InChI

InChI=1S/C6H10N2O.ClH/c1-6(2,9)5-7-3-4-8-5;/h3-4,9H,1-2H3,(H,7,8);1H

InChI Key

JXGWQYURBFOBJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CN1)O.Cl

Origin of Product

United States

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